1-(benzylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylmethanesulfonyl group, a trifluoromethyl-substituted phenyl group, and a piperidine-3-carboxamide moiety
Preparation Methods
The synthesis of 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the piperidine-3-carboxamide core. This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under controlled conditions. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions, often using reagents such as phenylmethanesulfonyl chloride.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the phenyl and piperidine rings.
Major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds.
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the target and context .
Comparison with Similar Compounds
Similar compounds to 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE include:
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and use in organic synthesis.
N,N-Bis(trifluoromethylsulfonyl)aniline: Utilized in various chemical reactions due to its high reactivity.
The uniqueness of 1-PHENYLMETHANESULFONYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21F3N2O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-8-10-18(11-9-17)24-19(26)16-7-4-12-25(13-16)29(27,28)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2,(H,24,26) |
InChI Key |
OYWYLQNPTIAJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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